molecular formula C11H9ClO2S B3289205 (Naphthalen-4-YL)methanesulfonyl chloride CAS No. 856199-38-7

(Naphthalen-4-YL)methanesulfonyl chloride

Cat. No.: B3289205
CAS No.: 856199-38-7
M. Wt: 240.71 g/mol
InChI Key: FPAIRDIPBPUKSD-UHFFFAOYSA-N
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Description

(Naphthalen-4-YL)methanesulfonyl chloride is an organosulfur compound with the molecular formula C11H9ClO2S. It is a derivative of naphthalene, where a methanesulfonyl chloride group is attached to the fourth position of the naphthalene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Naphthalen-4-YL)methanesulfonyl chloride typically involves the reaction of naphthalene with methanesulfonyl chloride in the presence of a catalyst. One common method is the Friedel-Crafts sulfonylation, where naphthalene reacts with methanesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (Naphthalen-4-YL)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or sulfonates.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products:

    Substitution Reactions: Formation of sulfonamides, sulfonates, or sulfonyl derivatives.

    Reduction Reactions: Formation of sulfonyl compounds.

    Oxidation Reactions: Formation of sulfonic acids or sulfonates.

Scientific Research Applications

(Naphthalen-4-YL)methanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonates.

    Biology: The compound is used in the modification of biomolecules, such as the sulfonylation of proteins and peptides.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Naphthalen-4-YL)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in chemical synthesis to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

    Methanesulfonyl chloride: A simpler analog with a single sulfonyl chloride group attached to a methane molecule.

    Tosyl chloride (p-toluenesulfonyl chloride): A similar compound with a sulfonyl chloride group attached to a toluene ring.

    Benzenesulfonyl chloride: A compound with a sulfonyl chloride group attached to a benzene ring.

Uniqueness: (Naphthalen-4-YL)methanesulfonyl chloride is unique due to the presence of the naphthalene ring, which imparts distinct chemical properties and reactivity compared to simpler sulfonyl chlorides. The aromatic nature of the naphthalene ring allows for additional interactions and reactivity, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

naphthalen-1-ylmethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2S/c12-15(13,14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAIRDIPBPUKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856199-38-7
Record name naphthalen-1-ylmethanesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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